N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety and an indole scaffold. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction conditions are generally mild, and the yields are high.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their biological activities, including antimicrobial and anticancer properties.
Benzimidazoles: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
What sets N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide apart is its unique combination of benzothiazole and indole moieties, which may confer enhanced biological activities and specificity compared to other similar compounds.
Properties
Molecular Formula |
C22H22N4O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H22N4O5S/c1-26-14(9-12-10-15(29-2)19(30-3)20(31-4)18(12)26)21(28)23-11-17(27)25-22-24-13-7-5-6-8-16(13)32-22/h5-10H,11H2,1-4H3,(H,23,28)(H,24,25,27) |
InChI Key |
FUPALMYNRQTPIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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